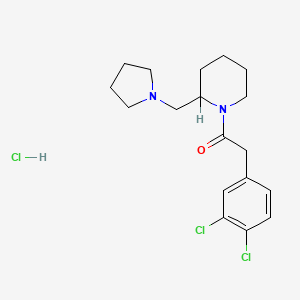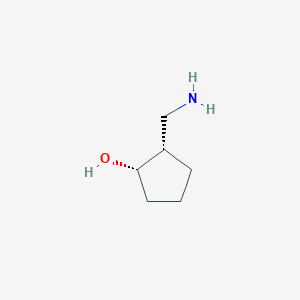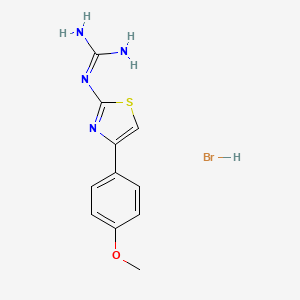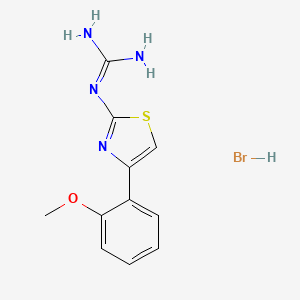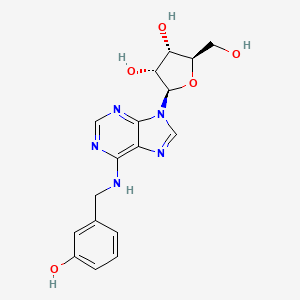
Terfenadine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terfenadine-d3 is a deuterated form of Terfenadine . Terfenadine is an antihistamine used for the treatment of allergy symptoms . It was superseded by fexofenadine in the 1990s due to the risk of cardiac arrhythmia caused by QT interval prolongation .
Synthesis Analysis
The synthesis of terfenadine involves processes that start with a material of general formula (II), and elaborate the product by reductive amination of an aldehyde of formula (IVa) with α,α-diphenyl-4-piperidinemethanol . Another method involves the use of Rhodium-catalyzed hydroaminomethylation in a new synthesis of Terfenadine .
Molecular Structure Analysis
Terfenadine has a chemical formula of C32H41NO2 . It is a small molecule .
Chemical Reactions Analysis
Terfenadine normally undergoes extensive first-pass metabolism in the liver to produce an active acidic metabolite .
Wissenschaftliche Forschungsanwendungen
Cancer Research: Colorectal Cancer Treatment
Terfenadine has been studied for its potential use in treating colorectal cancer. It has been found to induce apoptosis (programmed cell death) in colorectal cancer cells by suppressing STAT3 signaling . This is achieved by attenuating the viability of HCT116 cells by abrogating histamine H1 receptor (H1R) signaling . Terfenadine also modulates the balance of Bax and Bcl-2, triggering cytochrome c discharge in the cytoplasm, thereby stimulating the caspase cascade and poly- (ADP-ribose) polymerase (PARP) degradation . Moreover, terfenadine suppressed murine double minute-2 (Mdm2) expression, whereas p53 expression increased . In vivo studies have shown that terfenadine administration substantially retarded the growth of HCT116 tumor xenografts .
Virology: Inhibition of Hepatitis C Virus (HCV) Infection
Terfenadine has been identified as a moderate inhibitor of the CD81-LEL–HCV-E2 interaction . This interaction is crucial for HCV to infect hepatocytes, the virus’s principal target cells . By inhibiting this interaction, Terfenadine can potentially prevent HCV infection . Further research and development of Terfenadine derivatives have led to the discovery of more potent inhibitors of the CD81-LEL–HCV-E2 interaction .
Safety And Hazards
Terfenadine was withdrawn from the U.S. market in 1998 due to the risk of a particular type of disruption of the electrical rhythms of the heart (specifically cardiac arrhythmia caused by QT interval prolongation) . It is advised not to take terfenadine with certain medicines such as the antifungal drugs ketoconazole (Nizoral) or itraconazole (Sporanox); the antibiotics erythromycin (E.E.S., E-Mycin, Ery-Tab), clarithromycin (Biaxin), or azithromycin (Zithromax); or the ulcer drug cimetidine (Tagamet, Tagamet HB) due to the risk of dangerous drug interactions .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Terfenadine-d3 involves the deuteration of Terfenadine, which is a second-generation antihistamine drug. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms. The synthesis pathway involves the following steps:", "Starting Materials": [ "Terfenadine", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: Dissolve Terfenadine in D2O and add NaOH to adjust the pH to 12.", "Step 2: Heat the mixture at 80°C for 24 hours to allow for the exchange of hydrogen atoms with deuterium atoms.", "Step 3: Acidify the mixture with HCl to pH 2-3.", "Step 4: Add NaBH4 to reduce any remaining ketone groups to alcohol groups.", "Step 5: Bubble D2 gas through the mixture to further exchange any remaining hydrogen atoms with deuterium atoms.", "Step 6: Purify the product using column chromatography or recrystallization." ] } | |
CAS-Nummer |
192584-82-0 |
Produktname |
Terfenadine-d3 |
Molekularformel |
C₃₂H₃₈D₃NO₂ |
Molekulargewicht |
474.69 |
Synonyme |
α-[4-(1,1-Dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutan-α,β,β-d3-ol; α-[4-(1,1-Dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutanol-d3; _x000B_α-(p-tert-Butylphenyl)-4-(α-hydroxy-α-phenylbenzyl)-1-piperidinebutanol-d3; All |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




